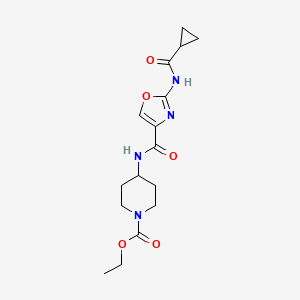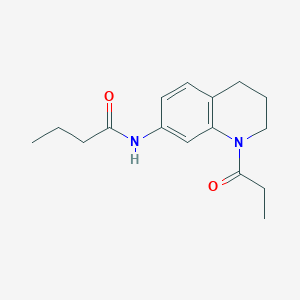![molecular formula C21H27N3O5S2 B6495819 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 941986-73-8](/img/structure/B6495819.png)
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide is a complex organic compound. It boasts unique structural attributes that have piqued the interest of scientists across multiple disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized via a multi-step process. Starting with the quinoline core, various functional groups are introduced under controlled conditions. One common approach involves sulfonation followed by amidation. Specific catalysts and solvents are used to optimize yields and ensure purity.
Industrial Production Methods
On an industrial scale, production involves a similar synthetic route, but with enhanced efficiency. High-throughput reactors, continuous flow processes, and automated monitoring systems are employed to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide undergoes various reactions:
Oxidation: : Converts the sulfonyl group to a sulfonic acid derivative.
Reduction: : Targets the quinoline ring, potentially leading to dihydro or tetrahydro forms.
Substitution: : Involves halogens or other nucleophiles replacing hydrogen atoms.
Common Reagents and Conditions
Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like iodine or bromine for substitutions. Reactions are often carried out under reflux conditions with organic solvents like dichloromethane or toluene.
Major Products Formed
These reactions yield a variety of derivatives, each with distinct chemical properties. For example, oxidation might produce sulfonic acids, while reduction may result in more hydrogenated forms of the compound.
Scientific Research Applications
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide has a broad range of applications:
Chemistry: : As a reagent in organic synthesis and catalyst in certain reactions.
Biology: : Inhibits specific enzymes, useful in probing biochemical pathways.
Medicine: : Potential therapeutic agent, particularly in anti-inflammatory and anti-cancer research.
Industry: : Used in the production of specialty chemicals and as an intermediate in manufacturing pharmaceuticals.
Mechanism of Action
This compound exerts its effects by binding to specific molecular targets, disrupting normal biochemical processes. For instance, in cancer research, it may inhibit enzymes critical for tumor growth. The pathways involved often include signal transduction and cellular metabolism.
Comparison with Similar Compounds
Compared to other sulfonylated quinoline derivatives, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide stands out due to its unique sulfonyl and amide groups, providing distinct reactivity and biological activity. Similar compounds include:
N-(4-{[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide
N-(4-{[1-(butanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide
Their structural variations result in differing properties and applications, but none quite match the unique profile of our compound.
There you have it—a detailed dive into the intricate world of this compound! Let me know if there's anything specific you'd like to explore further.
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-21(25)22-17-9-11-20(15(3)13-17)31(28,29)23-18-8-10-19-16(14-18)7-6-12-24(19)30(26,27)5-2/h8-11,13-14,23H,4-7,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCUEVWGTOIVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)




![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)

